3-Thiophenemethanol, 5-(difluoromethyl)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H6F2OS |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
[5-(difluoromethyl)thiophen-3-yl]methanol |
InChI |
InChI=1S/C6H6F2OS/c7-6(8)5-1-4(2-9)3-10-5/h1,3,6,9H,2H2 |
InChI Key |
OCWAFTYKMWVPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CO)C(F)F |
Origin of Product |
United States |
Contextualization of Thiophene Derivatives in Synthetic Chemistry and Material Science
Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, valued for their versatile reactivity and unique electronic characteristics. proquest.comnih.gov As a five-membered aromatic ring containing a sulfur atom, thiophene is considered a bioisostere of benzene (B151609), meaning it has similar physicochemical properties, which allows it to be substituted for benzene rings in biologically active molecules to modulate their properties. proquest.com This structural similarity has made thiophene a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anti-cancer agents. nih.govnih.gov
In synthetic chemistry, the thiophene ring serves as a versatile building block. nih.gov It can undergo a variety of chemical transformations, such as electrophilic substitution, metalation, and cross-coupling reactions, enabling the construction of complex molecular frameworks. nih.govresearchgate.net This synthetic accessibility has cemented the role of thiophenes as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. bohrium.com
The importance of thiophene derivatives extends profoundly into material science. researchgate.net The sulfur atom's lone pair of electrons contributes to the aromatic π-system, facilitating electron delocalization, which imparts valuable electronic and optical properties. proquest.comnih.gov This has led to the extensive development of thiophene-based materials, particularly oligo- and polythiophenes, which are key components in organic electronics. researchgate.net These materials are utilized in a wide array of devices, including:
Organic Field-Effect Transistors (OFETs) nih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net
Organic Solar Cells (Photovoltaics) researchgate.net
Sensors and Bioimaging Agents researchgate.net
The chemical robustness and functional versatility of the thiophene core allow for fine-tuning of its material properties, making it a subject of continuous and highly interdisciplinary research. researchgate.net
Significance of Fluorine Substitution in Organic Molecules for Modulating Properties
The introduction of fluorine into organic molecules is a powerful and widely adopted strategy in modern chemistry, particularly in drug design and materials science. tandfonline.comnih.gov The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen), high electronegativity (the highest of any element), and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and biological profile. tandfonline.com
Key effects of fluorine substitution include:
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block enzymatic oxidation, thereby increasing the metabolic stability and prolonging the active lifetime of a drug. tandfonline.comnih.gov
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its absorption and distribution within biological systems, including penetration of the cell membrane. tandfonline.comnih.govmdpi.com
Binding Affinity: The highly polarized C-F bond can engage in favorable interactions with biological targets like proteins and enzymes. Fluorine can act as a hydrogen bond acceptor or participate in other non-covalent interactions, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.comscispace.com
The difluoromethyl group (-CHF2), as featured in the title compound, is of particular interest. It is considered a lipophilic bioisostere of a hydroxyl or thiol group and can modulate electronic properties and conformational preferences, making it a valuable functional group in the design of bioactive molecules. beilstein-journals.orgresearchgate.net
Interdisciplinary Relevance of Substituted Thiophenemethanols in Chemical Sciences
Strategies for Introducing the Difluoromethyl Group at the 5-Position of the Thiophene Ring System
The incorporation of the difluoromethyl group into heterocyclic systems is a significant area of research in medicinal and materials chemistry due to the unique properties this moiety imparts. Several strategies have been developed for the difluoromethylation of thiophenes.
Direct Difluoromethylation Approaches
Direct C-H difluoromethylation of a pre-formed thiophene ring is an atom-economical approach. These methods typically involve the generation of a difluoromethyl radical or a related reactive species that can attack the electron-rich thiophene ring.
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors. While its primary application is in the synthesis of gem-difluorocyclopropanes, it can also be trapped by heteroatoms or participate in insertion reactions. The direct insertion of difluorocarbene into the C-H bonds of thiophene is not a commonly reported method for C-difluoromethylation, as reactions with heteroatoms are often favored. However, under specific photocatalytic conditions, difluorocarbene generated from reagents like difluorobromoacetic acid can lead to O-difluoromethylation of phenols and related compounds, suggesting the potential for tuning reaction conditions to favor C-H insertion in heterocycles. docbrown.info
Nucleophilic difluoromethylation typically involves the use of a difluoromethyl anion equivalent, which can be generated from various reagents. These methods often require the presence of a leaving group on the thiophene ring, such as a halogen, to proceed via a nucleophilic aromatic substitution pathway. Alternatively, metal-catalyzed cross-coupling reactions can be employed.
Recent advancements have focused on the development of reagents that can deliver the "CF₂H⁻" synthon under mild conditions. While specific examples for the direct nucleophilic difluoromethylation at the 5-position of an unsubstituted thiophene to produce 2-(difluoromethyl)thiophene are not extensively detailed in the provided context, the general principles of nucleophilic aromatic substitution and cross-coupling are well-established in thiophene chemistry.
Electrophilic difluoromethylation has emerged as a powerful tool for the functionalization of electron-rich aromatic and heteroaromatic compounds. These methods often utilize reagents that can be considered sources of a "CF₂H⁺" equivalent or, more commonly, a difluoromethyl radical (•CF₂H) which can exhibit electrophilic character in certain contexts.
A notable method for the direct C-H difluoromethylation of heterocycles involves organic photoredox catalysis. nih.gov In this approach, sodium difluoromethylsulfinate (CF₂HSO₂Na) is used as the difluoromethyl source, and an organic photosensitizer, such as Rose Bengal, facilitates the reaction under visible light irradiation with oxygen as a green oxidant. nih.gov This method obviates the need for pre-functionalization of the thiophene substrate. nih.gov
Table 1: Examples of Direct C-H Difluoromethylation of Heterocycles using Photoredox Catalysis nih.gov
| Heterocycle Substrate | Product | Yield (%) |
|---|---|---|
| Caffeine | 8-(Difluoromethyl)caffeine | 85 |
| Theophylline | 8-(Difluoromethyl)theophylline | 82 |
| 2-Phenylpyridine | 2-(5-(Difluoromethyl)pyridin-2-yl)benzene | 55 |
Reaction conditions: Heteroarene (0.1 mmol), CF₂HSO₂Na (0.4 mmol), Rose Bengal (5 mol%) in DMSO under green LEDs at room temperature. nih.gov
Precursor-Based Synthesis Routes Incorporating Difluoromethyl Moieties
An alternative to direct difluoromethylation is to construct the thiophene ring from precursors that already contain the difluoromethyl group. This approach can offer better control over regioselectivity. For instance, a common strategy involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source, known as the Paal-Knorr thiophene synthesis. If one of the carbonyl precursors contains a difluoromethyl group, this moiety can be incorporated into the final thiophene product.
Another precursor-based approach involves the modification of a pre-existing functional group on the thiophene ring. For example, a thiophene carboxaldehyde can be converted to a difluoromethyl group via deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST). A study on polyhalogenated thiophenes demonstrated that formyl derivatives serve as effective precursors for synthesizing (difluoromethyl)thiophenes. nih.gov
Functionalization at the 3-Position: Methanol Group Introduction and Modification
Once the 5-(difluoromethyl)thiophene core is obtained, the next crucial step is the introduction of a methanol group at the 3-position. This can be achieved through various C-H functionalization strategies or by utilizing a pre-functionalized starting material.
A highly plausible and efficient route involves the use of 5-(difluoromethyl)thiophene-3-carboxylic acid as a key intermediate. This compound is commercially available, which significantly streamlines the synthesis. bldpharm.com The synthesis of the target molecule can then be completed by the reduction of the carboxylic acid group to a primary alcohol.
Reduction of 5-(difluoromethyl)thiophene-3-carboxylic acid:
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Powerful reducing agents are typically required for this conversion.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. docbrown.infomasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. docbrown.info
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. youtube.com It offers the advantage of being more selective than LiAlH₄, often not reducing other functional groups like esters and amides under controlled conditions. youtube.com
Table 2: General Conditions for the Reduction of Carboxylic Acids to Primary Alcohols
| Reducing Agent | Typical Solvent | Key Considerations |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, requires anhydrous conditions. docbrown.infomasterorganicchemistry.com |
An alternative strategy for functionalizing the 3-position is through directed ortho-metalation (DoM). This would involve the deprotonation of the 3-position of 2-(difluoromethyl)thiophene, facilitated by a directing group, followed by quenching with an electrophile like formaldehyde. However, the difluoromethyl group itself is not a strong directing group, and the inherent reactivity of the 2- and 5-positions of the thiophene ring can make regioselective functionalization at the 3-position challenging.
Sequential regioselective C-H functionalization of thiophenes has been demonstrated using a pH-sensitive directing group, allowing for the synthesis of 2,3,4- and 2,4,5-substituted thiophenes. nih.gov Such a strategy could potentially be adapted for the synthesis of 3-Thiophenemethanol, 5-(difluoromethyl)-.
Reductive Methodologies for Hydroxymethylation of Thiophene Carboxylates
A primary route to 3-thiophenemethanol derivatives involves the reduction of the corresponding thiophene-3-carboxylic acids or their esters. This transformation is a fundamental process in organic synthesis, and various reducing agents can be employed.
Once the 5-(difluoromethyl)thiophene-3-carboxylic acid is obtained, it can be reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.
| Precursor | Reducing Agent | Product |
| 5-(difluoromethyl)thiophene-3-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | 3-Thiophenemethanol, 5-(difluoromethyl)- |
| Methyl 5-(difluoromethyl)thiophene-3-carboxylate | Lithium aluminum hydride (LiAlH₄) | 3-Thiophenemethanol, 5-(difluoromethyl)- |
| 5-(difluoromethyl)thiophene-3-carboxylic acid | Borane-tetrahydrofuran complex (BH₃·THF) | 3-Thiophenemethanol, 5-(difluoromethyl)- |
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, while borane complexes can offer greater selectivity. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.
Other Synthetic Pathways to the 3-Thiophenemethanol Core
Beyond the reduction of carboxylic acid derivatives, other synthetic routes can be employed to construct the 3-thiophenemethanol core. One such method involves the formylation of a suitable thiophene precursor, followed by reduction of the resulting aldehyde.
For example, a 2-(difluoromethyl)thiophene could be synthesized first. Formylation at the 3-position would then yield 5-(difluoromethyl)thiophene-3-carbaldehyde. This formylation can be achieved through various methods, including the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or by lithiation at the 3-position followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com
The subsequent reduction of the aldehyde to the primary alcohol can be readily accomplished using milder reducing agents compared to those required for carboxylic acids. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose and is often used in alcoholic solvents like methanol or ethanol.
| Precursor | Reagent(s) | Intermediate | Reducing Agent | Final Product |
| 2-(difluoromethyl)thiophene | 1. n-BuLi 2. DMF | 5-(difluoromethyl)thiophene-3-carbaldehyde | Sodium borohydride (NaBH₄) | 3-Thiophenemethanol, 5-(difluoromethyl)- |
| 2-(difluoromethyl)thiophene | POCl₃, DMF | 5-(difluoromethyl)thiophene-3-carbaldehyde | Sodium borohydride (NaBH₄) | 3-Thiophenemethanol, 5-(difluoromethyl)- |
Sequential and Convergent Synthesis Strategies for Multi-Substituted Thiophenemethanols
The synthesis of a di-substituted thiophene like 3-Thiophenemethanol, 5-(difluoromethyl)- necessitates a carefully planned strategy to ensure the correct placement of both functional groups. Both sequential and convergent approaches can be considered.
A sequential strategy would involve starting with a thiophene or a simple thiophene derivative and introducing the substituents one after the other. The order of introduction is crucial and depends on the directing effects of the substituents and the reaction conditions required for each step. For instance, one could start with the difluoromethylation of a 3-protected hydroxymethylthiophene or, conversely, introduce the hydroxymethyl group onto a pre-existing 5-(difluoromethyl)thiophene. The choice of strategy would depend on the availability of starting materials and the robustness of each synthetic step.
A convergent strategy would involve the synthesis of two or more fragments that are then combined to form the final product. For the target molecule, this is less common for a simple di-substituted thiophene but could be envisaged in the context of more complex analogues. For example, a fragment containing the 5-(difluoromethyl) unit and another with the 3-hydroxymethyl precursor could be coupled to form the thiophene ring in a cyclization reaction, such as a Fiessel-Benary or Gewald aminothiophene synthesis, although this would require appropriately functionalized acyclic precursors.
Catalytic Systems and Reagents Employed in the Synthesis of Fluorinated Thiophenes
The introduction of fluorine-containing groups, such as the difluoromethyl group, onto a thiophene ring often relies on specialized reagents and catalytic systems.
Transition metal catalysis, particularly with palladium, plays a pivotal role in the functionalization of thiophene rings. Cross-coupling reactions such as Suzuki, Stille, and Negishi couplings are powerful tools for forming carbon-carbon bonds.
In the context of synthesizing 3-Thiophenemethanol, 5-(difluoromethyl)-, a transition metal-catalyzed reaction could be employed to introduce the difluoromethyl group. For example, a 3-protected-hydroxymethyl-5-halothiophene could undergo a cross-coupling reaction with a difluoromethyl-containing organometallic reagent.
| Thiophene Substrate | Coupling Partner | Catalyst | Reaction Type |
| 3-(tert-Butyldimethylsilyloxymethyl)-5-bromothiophene | (Difluoromethyl)zinc bromide | Pd(PPh₃)₄ | Negishi Coupling |
| 3-(Methoxymethyl)-5-iodothiophene | (Difluoromethyl)tri-n-butyltin | Pd(PPh₃)₄ | Stille Coupling |
| 5-Bromo-3-(hydroxymethyl)thiophene-2-boronic acid pinacol ester | A difluoromethyl source | Palladium catalyst | Suzuki Coupling |
Furthermore, direct C-H functionalization has emerged as a powerful strategy. Palladium-catalyzed direct arylation or alkylation can be used to introduce substituents onto the thiophene ring without the need for pre-functionalization with a halogen or organometallic group, offering a more atom-economical approach.
For the synthesis of the achiral molecule 3-Thiophenemethanol, 5-(difluoromethyl)-, stereoselective synthesis is not directly applicable. However, if the substituents were to create a chiral center, for instance, if the hydroxymethyl group were further elaborated, organocatalysis could play a crucial role.
Organocatalysis has been successfully employed in the asymmetric synthesis of various thiophene derivatives. Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions such as aldol additions, Michael additions, and cycloadditions to create stereogenic centers with high enantioselectivity. While not directly relevant to the synthesis of the target compound itself, these methodologies are important for the synthesis of chiral analogues and derivatives that may have applications in pharmaceuticals or materials science.
Reactions Involving the Methanol Functionality
The hydroxymethyl group at the 3-position of the thiophene ring is expected to undergo reactions typical of a primary alcohol.
Esterification Reactions
Primary alcohols like 3-Thiophenemethanol, 5-(difluoromethyl)- are readily converted to esters. This transformation can be achieved through various standard methods, including reaction with carboxylic acids under acidic catalysis (Fischer esterification), or with more reactive acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
For instance, the esterification of a similar biomass-derived molecule, 5-hydroxymethylfurfural, is a well-documented process. google.comrsc.org While the electronic properties of the furan (B31954) and thiophene rings differ, the fundamental reactivity of the hydroxymethyl group is analogous.
Table 1: Plausible Esterification Reactions of 3-Thiophenemethanol, 5-(difluoromethyl)-
| Acylating Agent | Reagent/Catalyst | Expected Product |
| Acetic anhydride | Pyridine | (5-(difluoromethyl)thiophen-3-yl)methyl acetate |
| Benzoyl chloride | Triethylamine | (5-(difluoromethyl)thiophen-3-yl)methyl benzoate |
| Acetic acid | Sulfuric acid | (5-(difluoromethyl)thiophen-3-yl)methyl acetate |
Oxidation and Reduction Pathways of the Hydroxymethyl Group
The hydroxymethyl group of 3-Thiophenemethanol, 5-(difluoromethyl)- can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to yield 5-(difluoromethyl)thiophene-3-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of 5-(difluoromethyl)thiophene-3-carboxylic acid.
Conversely, the reduction of a hydroxymethyl group is not a typical transformation, as it is already in a relatively low oxidation state. However, it could be converted to a leaving group (e.g., a tosylate) and then subjected to reductive cleavage, for example, with a hydride reagent like lithium aluminum hydride, to yield 3-methyl-5-(difluoromethyl)thiophene.
Etherification and Related Transformations
Etherification of 3-Thiophenemethanol, 5-(difluoromethyl)- can be accomplished through methods such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. For example, reaction with methyl iodide would yield 3-(methoxymethyl)-5-(difluoromethyl)thiophene. A patent describes a similar transformation for the synthesis of 3-(2-(difluoromethoxy)ethyl)thiophene, highlighting the feasibility of etherification reactions in related systems. google.com
Reactivity of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. youtube.com The presence of both a hydroxymethyl group (weakly activating) and a difluoromethyl group (weakly deactivating) will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic substitution on thiophene typically occurs at the C2 or C5 position, which are more reactive than the C3 and C4 positions. researchgate.net In 3-Thiophenemethanol, 5-(difluoromethyl)-, the C5 position is already substituted. The directing effects of the existing substituents will therefore determine the position of further substitution. The hydroxymethyl group at C3 is an ortho, para-director, which in this case would direct incoming electrophiles to the C2 and C4 positions. The difluoromethyl group at C5 is a deactivating group and a meta-director, which would also direct towards the C2 and C4 positions (meta to C5). Therefore, electrophilic substitution is most likely to occur at the C2 or C4 positions of the thiophene ring. The relative amounts of C2 and C4 substitution would depend on the specific reaction conditions and the nature of the electrophile.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on 3-Thiophenemethanol, 5-(difluoromethyl)-
| Reaction | Electrophile | Major Product(s) |
| Nitration | HNO3/H2SO4 | 2-Nitro-5-(difluoromethyl)thiophen-3-yl)methanol and/or 4-Nitro-5-(difluoromethyl)thiophen-3-yl)methanol |
| Bromination | Br2/FeBr3 | (2-Bromo-5-(difluoromethyl)thiophen-3-yl)methanol and/or (4-Bromo-5-(difluoromethyl)thiophen-3-yl)methanol |
| Friedel-Crafts Acylation | CH3COCl/AlCl3 | (2-Acetyl-5-(difluoromethyl)thiophen-3-yl)methanol and/or (4-Acetyl-5-(difluoromethyl)thiophen-3-yl)methanol |
Directed Ortho-Metallation and Subsequent Electrophilic Quenching on the Thiophene Core
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing group that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. The hydroxymethyl group, after deprotonation to an alkoxide, can act as a directing group. organic-chemistry.orgharvard.edu
In the case of 3-Thiophenemethanol, 5-(difluoromethyl)-, treatment with a strong base like n-butyllithium would deprotonate the hydroxyl group. The resulting lithium alkoxide could then direct a second equivalent of the base to deprotonate one of the adjacent positions on the thiophene ring, either C2 or C4. The resulting lithiated species can then be quenched with various electrophiles to introduce a new substituent with high regioselectivity. For π-excessive heterocycles like thiophene, lithiation often preferentially occurs at the C2 position. uwindsor.ca
Cross-Coupling Reactions for Further Thiophene Derivatization
The functionalization of the thiophene ring in 3-Thiophenemethanol, 5-(difluoromethyl)- can be readily achieved through various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the thiophene core. The inherent reactivity of the thiophene ring, modified by the electronic influence of the hydroxymethyl and difluoromethyl groups, dictates the conditions and outcomes of these transformations. For derivatization to occur, a leaving group, typically a halide (Br, I), must be present on the thiophene ring.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (boronic acid or ester) with an organohalide. A halogenated derivative of 3-Thiophenemethanol, 5-(difluoromethyl)- could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives has been successfully achieved via Suzuki cross-coupling reactions, highlighting the utility of this method for functionalizing the thiophene core. nih.govijsr.netresearchgate.net The electron-withdrawing nature of the difluoromethyl group may necessitate more forcing reaction conditions or the use of specialized catalyst systems to achieve high yields.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgacs.org A halogenated 5-(difluoromethyl)-3-thiophenemethanol derivative could serve as the unsaturated halide component, reacting with various alkenes to introduce vinyl groups onto the thiophene ring. The reaction is typically catalyzed by a palladium complex and requires a base. acs.org The regioselectivity of the Heck reaction on substituted thiophenes is generally high, favoring substitution at the less hindered vinylic position of the alkene. magtech.com.cn
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orggoogle.com This reaction, catalyzed by both palladium and copper complexes, would allow for the synthesis of various ethynyl-substituted thiophene derivatives from a halogenated precursor of 3-Thiophenemethanol, 5-(difluoromethyl)-. These derivatives can serve as building blocks for more complex conjugated systems. nih.gov
Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. tcichemicals.commdpi.comnih.gov It is a powerful tool for creating C-C bonds and is notably used in the industrial-scale synthesis of polythiophenes. mdpi.com A bromo- or iodo-substituted 5-(difluoromethyl)-3-thiophenemethanol could be coupled with a variety of aryl, vinyl, or alkyl Grignard reagents. However, the presence of the acidic hydroxyl group in the methanol substituent would require protection prior to the reaction, as it is incompatible with the highly basic Grignard reagent. mdpi.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. beilstein-journals.orgrsc.org Organozinc reagents are known for their high functional group tolerance compared to Grignard reagents, potentially allowing for the direct coupling without the need to protect the hydroxyl group. nih.govbeilstein-journals.org This method provides a facile route to various alkyl, aryl, or vinyl substituted thiophenes.
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. helsinki.fibeilstein-journals.org This palladium-catalyzed reaction couples an amine with an aryl halide. A halogenated 5-(difluoromethyl)-3-thiophenemethanol could be reacted with a wide range of primary or secondary amines to produce the corresponding amino-thiophene derivatives. cmu.edu The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields, especially with electron-deficient heteroaryl halides. beilstein-journals.orgnih.gov
Table 1: Overview of Cross-Coupling Reactions for Thiophene Derivatization
| Coupling Reaction | Reagents | Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd complex | C-C |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd complex | C-C (vinyl) |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd and Cu complexes | C-C (alkynyl) |
| Kumada | Grignard reagent (e.g., R-MgBr) | Ni or Pd complex | C-C |
| Negishi | Organozinc (e.g., R-ZnCl) | Ni or Pd complex | C-C |
| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd complex | C-N |
Influence of the Difluoromethyl Group on Thiophene Ring Reactivity and Stability
The difluoromethyl (CHF₂) group at the 5-position significantly modulates the electronic properties and, consequently, the chemical reactivity and stability of the thiophene ring in 3-Thiophenemethanol, 5-(difluoromethyl)-. The high electronegativity of the two fluorine atoms makes the CHF₂ group a potent electron-withdrawing group (EWG).
Electronic Effects and Reactivity: The strong inductive effect (-I) of the difluoromethyl group deactivates the thiophene ring towards electrophilic aromatic substitution reactions. researchgate.net Thiophene itself is more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the sulfur atom. ijsr.nethelsinki.fi However, the presence of the CHF₂ group counteracts this, making reactions such as nitration, halogenation, or Friedel-Crafts acylation more difficult to achieve and requiring harsher conditions. The deactivating nature of the CHF₂ group also directs incoming electrophiles primarily to the meta-position (C4) relative to itself, as this position is less deactivated than the ortho-position (C4 relative to the methanol at C3 is also a consideration).
Conversely, the electron-withdrawing nature of the difluoromethyl group enhances the thiophene ring's susceptibility to nucleophilic aromatic substitution (SNAr). rsc.orgbeilstein-journals.org For an SNAr reaction to occur, a suitable leaving group, such as a halogen, must be present on the ring, typically at the 2- or 4-position. The CHF₂ group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, thus facilitating the reaction. researchgate.net
Table 2: Predicted Influence of Substituents on Thiophene Ring Reactivity
| Substituent | Position | Electronic Effect | Reactivity toward Electrophiles | Reactivity toward Nucleophiles |
|---|---|---|---|---|
| -CH₂OH | 3 | Weakly Electron-Withdrawing (-I) | Deactivating | Activating |
| -CHF₂ | 5 | Strongly Electron-Withdrawing (-I) | Strongly Deactivating | Strongly Activating |
Investigating Radical-Mediated Transformations Involving the Difluoromethyl Group
The difluoromethyl group can participate in and influence radical-mediated transformations. The generation and reactivity of the difluoromethyl radical (•CF₂H) are central to these processes.
Generation and Reactivity of the Difluoromethyl Radical: The •CF₂H radical can be generated from various precursors, such as bromodifluoromethane (B75531) (BrCF₂H) or difluoromethylsulfones, often through photoredox catalysis or chemical reduction. mdpi.combeilstein-journals.org Unlike the trifluoromethyl radical (•CF₃), which is electrophilic, the difluoromethyl radical is considered to be more nucleophilic. mdpi.com This difference in polarity affects its reactivity in addition reactions to electron-deficient or electron-rich systems.
Minisci-Type Reactions: The Minisci reaction involves the direct C-H functionalization of heteroaromatic compounds via a radical mechanism. nih.govrsc.org Given the nucleophilic character of the •CF₂H radical, it is expected to react preferentially with electron-deficient heterocycles. While thiophene itself is electron-rich, the presence of the electron-withdrawing difluoromethyl group at the 5-position deactivates the ring, potentially making it a less favorable substrate for Minisci-type difluoromethylation. However, radical difluoromethylthiolation of thiophene has been reported, indicating that radical reactions at the thiophene core are indeed possible. nih.govrsc.org
Transformations of the C-F Bonds: The C-F bonds in the difluoromethyl group are generally robust. However, under specific conditions, they can be transformed. For example, selective C-F bond activation in related trifluoromethylarenes has been achieved using silyl (B83357) cations or other strong Lewis acids, leading to the formation of new C-C or C-heteroatom bonds. tcichemicals.com It is conceivable that similar strategies could be developed for the selective transformation of the C-F bonds in the difluoromethyl group of 5-(difluoromethyl)-3-thiophenemethanol.
Radical Reactions Involving the Thiophene Ring: The thiophene ring itself can undergo radical substitution reactions. The presence of the difluoromethyl group will influence the regioselectivity of such reactions. Incoming radical species would likely attack the positions that are least deactivated by the electron-withdrawing group. Furthermore, the hydroxymethyl group could be a site for hydrogen atom abstraction, leading to the formation of a radical centered on the methylene (B1212753) carbon, which could then undergo further reactions.
Polymerization Behavior of 3-Thiophenemethanol, 5-(difluoromethyl)- and its Derivatives
Polythiophenes are a class of conducting polymers with significant applications in organic electronics. magtech.com.cnwikipedia.org The polymerization of 3-Thiophenemethanol, 5-(difluoromethyl)- and its derivatives can proceed through several pathways, leading to polymers with distinct properties.
Electrochemical Polymerization: Electropolymerization is a common method for synthesizing polythiophene films directly onto an electrode surface. researchgate.netwikipedia.orgdtic.mil The process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The oxidation potential of the monomer is a critical factor; electron-donating groups lower this potential, while electron-withdrawing groups, such as the difluoromethyl group, increase it. wikipedia.org Therefore, 3-Thiophenemethanol, 5-(difluoromethyl)- would likely require a higher oxidation potential for electropolymerization compared to unsubstituted thiophene or 3-alkylthiophenes. dtic.mil The quality and properties of the resulting polymer film are dependent on various factors, including current density, solvent, and electrolyte. wikipedia.org
Chemical Oxidative Polymerization: This method typically uses a chemical oxidant, such as iron(III) chloride (FeCl₃), to initiate the polymerization. nih.govgoogle.com It is a convenient and scalable method for producing polythiophenes. nih.gov The presence of the electron-withdrawing difluoromethyl group may affect the polymerization kinetics and the molecular weight of the resulting polymer. nih.gov For some functionalized thiophenes, particularly those with bulky or electron-rich aromatic side groups, oxidative polymerization can be challenging. beilstein-journals.org
Metal-Catalyzed Cross-Coupling Polymerization: Methods such as Kumada, Suzuki, or Stille cross-coupling reactions can be used to synthesize well-defined, regioregular polythiophenes from dihalogenated thiophene monomers. magtech.com.cnphysicsjournal.net For example, a 2,4-dihalo-5-(difluoromethyl)-3-(protected-methanol)thiophene monomer could be subjected to Kumada catalyst-transfer polycondensation to yield a regioregular polymer. The properties of polythiophenes are highly dependent on their regioregularity, with head-to-tail linkages generally leading to more crystalline and highly conductive materials. nih.gov
Polycondensation via the Methanol Group: The hydroxymethyl group at the C3 position offers an alternative route for polymerization. This functional group can participate in polycondensation reactions to form polyesters or polyethers. For instance, reaction with a dicarboxylic acid or its derivative would lead to a polyester (B1180765) with thiophene units in the polymer backbone. This approach would result in polymers with different architectures and properties compared to those obtained through polymerization of the thiophene ring itself.
Table 3: Potential Polymerization Methods
| Polymerization Method | Monomer Type | Key Features |
|---|---|---|
| Electrochemical Polymerization | 3-Thiophenemethanol, 5-(difluoromethyl)- | Forms polymer film on electrode; higher oxidation potential required. |
| Chemical Oxidative Polymerization | 3-Thiophenemethanol, 5-(difluoromethyl)- | Scalable method using oxidants like FeCl₃; EWG may affect reaction. |
| Cross-Coupling Polymerization | Dihalogenated derivative | Produces regioregular polymers with defined structures. |
| Polycondensation | 3-Thiophenemethanol, 5-(difluoromethyl)- | Utilizes the -CH₂OH group; forms polyesters or polyethers. |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 3 Thiophenemethanol, 5 Difluoromethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional experiments, a complete picture of the atomic framework can be assembled.
The ¹H NMR spectrum of 3-Thiophenemethanol, 5-(difluoromethyl)- is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The difluoromethyl group (CHF₂) at the 5-position strongly influences the electronic environment of the thiophene (B33073) ring. The proton of the CHF₂ group itself is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons on the thiophene ring are expected to appear as doublets, showing coupling to each other. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself would be a broad singlet.
Predicted ¹H NMR Data for 3-Thiophenemethanol, 5-(difluoromethyl)-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | ~1.5-2.5 | Broad Singlet (s) | N/A |
| -CH₂OH | ~4.80 | Singlet (s) | N/A |
| H-2 (Thiophene) | ~7.30 | Doublet (d) | J ≈ 1.5 Hz |
| H-4 (Thiophene) | ~7.10 | Doublet (d) | J ≈ 1.5 Hz |
| -CHF₂ | ~6.70 | Triplet (t) | ²JH-F ≈ 56 Hz |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Thiophenemethanol, 5-(difluoromethyl)-, six distinct carbon signals are expected. The carbon of the difluoromethyl group will be split into a triplet due to the one-bond coupling with the two fluorine atoms. The carbons of the thiophene ring will show characteristic shifts influenced by the sulfur atom and the substituents.
Predicted ¹³C NMR Data for 3-Thiophenemethanol, 5-(difluoromethyl)-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂OH | ~60 | Singlet (s) | N/A |
| -CHF₂ | ~115 | Triplet (t) | ¹JC-F ≈ 240 Hz |
| C-4 (Thiophene) | ~125 | Singlet (s) | N/A |
| C-2 (Thiophene) | ~128 | Singlet (s) | N/A |
| C-3 (Thiophene) | ~145 | Singlet (s) | N/A |
| C-5 (Thiophene) | ~150 | Triplet (t) | ²JC-F ≈ 25 Hz |
¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds. In the case of 3-Thiophenemethanol, 5-(difluoromethyl)-, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal would be a doublet due to coupling with the single proton of the difluoromethyl group.
Predicted ¹⁹F NMR Data for 3-Thiophenemethanol, 5-(difluoromethyl)-
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | ~ -90 to -115 | Doublet (d) | ²JF-H ≈ 56 Hz |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for example, between the H-2 and H-4 protons of the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for establishing the connectivity between the substituents and the thiophene ring. For instance, HMBC would be expected to show correlations from the -CH₂OH protons to the C-2, C-3, and C-4 carbons of the thiophene ring, and from the -CHF₂ proton to the C-4 and C-5 carbons, thus confirming the substitution pattern.
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties. Both FTIR and Raman are considered fingerprint spectroscopic techniques as every molecule has unique spectra. researchgate.net
The spectrum of 3-Thiophenemethanol, 5-(difluoromethyl)- would be characterized by vibrations corresponding to the hydroxyl, thiophene, and difluoromethyl moieties.
Predicted Vibrational Frequencies for 3-Thiophenemethanol, 5-(difluoromethyl)-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | -OH | 3200-3600 | Strong, Broad (FTIR) |
| Aromatic C-H Stretch | Thiophene C-H | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₂- | 2850-2960 | Medium |
| C=C Stretch | Thiophene Ring | 1400-1500 | Medium to Strong |
| C-F Stretch | -CHF₂ | 1000-1100 | Strong (FTIR) |
| C-O Stretch | -CH₂OH | 1000-1260 | Strong (FTIR) |
| C-S Stretch | Thiophene Ring | 600-800 | Medium to Weak |
High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For 3-Thiophenemethanol, 5-(difluoromethyl)-, the molecular formula is C₆H₆F₂OS. HRMS would be used to confirm this composition.
The fragmentation pathways of the molecule under mass spectrometric conditions can also provide valuable structural information. Plausible fragmentation patterns for 3-Thiophenemethanol, 5-(difluoromethyl)- would include:
Loss of a water molecule (-H₂O) from the molecular ion, a common fragmentation for alcohols.
Loss of the hydroxymethyl radical (•CH₂OH) , leading to a difluoromethylthiophene cation.
Cleavage of the C-S bonds in the thiophene ring, leading to smaller fragment ions.
Loss of HF from fragments containing the difluoromethyl group.
By analyzing these fragmentation patterns, the connectivity and stability of different parts of the molecule can be inferred, complementing the data obtained from NMR and vibrational spectroscopy.
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation
A comprehensive review of scientific literature and patent databases reveals a notable absence of detailed, publicly available research on the advanced chromatographic analysis of 3-Thiophenemethanol, 5-(difluoromethyl)-. While this compound is cited in various chemical contexts, specific methodologies for its purity assessment and the separation of mixtures containing it are not extensively documented in accessible scholarly articles or patent experimental sections.
In typical research and manufacturing settings, the purity of a novel compound like 3-Thiophenemethanol, 5-(difluoromethyl)- would be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). These methods are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities that may arise during its synthesis.
For a compound of this nature, a reversed-phase HPLC method would likely be the primary choice for purity analysis. A hypothetical setup would involve a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would typically be performed using a UV detector, set to a wavelength where the thiophene ring exhibits strong absorbance.
Gas chromatography could also be employed, particularly for assessing volatile impurities. A potential GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer for detection. However, the thermal stability of 3-Thiophenemethanol, 5-(difluoromethyl)- would need to be considered to prevent on-column degradation.
Although specific experimental data and detailed research findings for 3-Thiophenemethanol, 5-(difluoromethyl)- are not available, the table below represents a plausible set of parameters for HPLC and GC methods that would be developed for its analysis, based on standard practices for similar aromatic and fluorinated compounds.
Table 1: Representative Chromatographic Conditions for the Analysis of 3-Thiophenemethanol, 5-(difluoromethyl)-
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane), 2.1 x 50 mm, 1.8 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Gradient/Oven Program | 5% B to 95% B over 15 minutes | 50°C (2 min), then 10°C/min to 250°C (5 min) |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | Mass Spectrometer (MS) |
| Injection Volume/Mode | 1 µL | 1 µL (Split 50:1) |
| Expected Retention Time | Data not available | Data not available |
It is crucial to emphasize that the conditions presented in Table 1 are illustrative and have not been empirically validated for 3-Thiophenemethanol, 5-(difluoromethyl)- according to published research. The development and validation of such methods would be a prerequisite for any quantitative analysis or quality control of this compound. The lack of published data underscores a gap in the scientific literature concerning the detailed analytical chemistry of this specific thiophene derivative.
Theoretical and Computational Investigations of 3 Thiophenemethanol, 5 Difluoromethyl
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the electronic environment and the three-dimensional shape of 3-Thiophenemethanol, 5-(difluoromethyl)-. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Density Functional Theory (DFT) Studies on Energetics and Geometry
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. youtube.com For 3-Thiophenemethanol, 5-(difluoromethyl)-, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the coordinates on the potential energy surface where the forces on each atom are minimized.
Such studies would reveal key geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, the calculations would predict the precise bond lengths within the thiophene (B33073) ring, the C-S bond length, and the geometry of the methanol (B129727) and difluoromethyl substituents. The orientation of the methanol group relative to the thiophene ring is of particular interest, as it can influence intermolecular interactions.
Furthermore, DFT calculations provide insights into the molecule's energetics. The total electronic energy of the optimized structure is a key output, and from this, thermodynamic properties such as the enthalpy of formation can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. nih.gov The HOMO-LUMO energy gap is a critical parameter, offering an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive.
Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters for 3-Thiophenemethanol, 5-(difluoromethyl)-
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (Å) | 1.72 |
| C=C Bond Length (Thiophene, Å) | 1.37 |
| C-C Bond Length (Thiophene, Å) | 1.42 |
| C-O Bond Length (Å) | 1.43 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
Note: These are representative values based on similar thiophene derivatives and are for illustrative purposes only.
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure, albeit at a greater computational expense than DFT. researchgate.netresearchgate.net
For 3-Thiophenemethanol, 5-(difluoromethyl)-, high-level ab initio calculations would be used to refine the understanding of its electronic properties. For example, these methods can provide a more precise calculation of the molecule's electron correlation energy, which is crucial for accurately predicting reaction barriers and spectroscopic properties. researchgate.net They are also employed to study excited electronic states, which is essential for understanding the molecule's behavior upon absorption of light (photochemistry). researchgate.netrsc.org A detailed analysis of the excited states can help in the interpretation of UV-Vis spectra and in predicting the pathways of photochemical reactions. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field.
For 3-Thiophenemethanol, 5-(difluoromethyl)-, MD simulations would be invaluable for exploring its conformational landscape. The methanol group can rotate, leading to different spatial arrangements (conformers) of the molecule. MD simulations can map out the relative energies of these conformers and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.
MD simulations are also crucial for studying intermolecular interactions. By simulating a system containing multiple molecules of 3-Thiophenemethanol, 5-(difluoromethyl)-, potentially in a solvent, one can observe how these molecules interact with each other and their environment. This can reveal information about hydrogen bonding involving the methanol group, as well as other non-covalent interactions. Such simulations are key to understanding the bulk properties of the compound, such as its solubility and how it might bind to a biological target. mdpi.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra. rsc.org
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C atoms. iosrjournals.org These predictions for 3-Thiophenemethanol, 5-(difluoromethyl)- would help in the assignment of peaks in an experimental NMR spectrum, confirming the molecule's structure.
For Infrared (IR) spectroscopy, DFT calculations can predict the vibrational frequencies of the molecule. iosrjournals.org Each predicted frequency corresponds to a specific vibrational mode, such as the stretching of a C-H bond or the bending of the thiophene ring. nii.ac.jp This information is used to assign the absorption bands in an experimental IR spectrum. researchgate.net
For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between the ground state and excited states. researchgate.net The results of these calculations, specifically the excitation energies and oscillator strengths, can be used to simulate the UV-Vis absorption spectrum. This would predict the wavelengths at which 3-Thiophenemethanol, 5-(difluoromethyl)- absorbs light, providing insight into its electronic structure.
Table 2: Illustrative Predicted Spectroscopic Data for 3-Thiophenemethanol, 5-(difluoromethyl)-
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Thiophene C-S Chemical Shift (ppm) | 125 |
| ¹H NMR | Methanol CH₂ Chemical Shift (ppm) | 4.7 |
| IR | C-H Stretch (Thiophene, cm⁻¹) | 3100 |
| IR | O-H Stretch (cm⁻¹) | 3400 |
| UV-Vis | λmax (nm) | 245 |
Note: These values are hypothetical and serve as examples of what computational predictions would provide.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an essential tool for investigating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates that connect reactants and products. researchgate.net
For 3-Thiophenemethanol, 5-(difluoromethyl)-, computational methods could be used to explore a variety of potential reactions. For example, the oxidation of the thiophene ring or the methanol group could be studied. researchgate.net DFT calculations would be used to locate the structures of the transition states for these reactions and to calculate the activation energies. A lower activation energy indicates a more favorable reaction pathway. acs.org
These studies can provide a detailed, atom-level understanding of how reactions occur, including which bonds are broken and formed and in what sequence. researchgate.net This knowledge is crucial for controlling chemical reactions to achieve desired outcomes and for understanding the metabolic pathways of thiophene-containing drugs. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. nih.gov In QSPR, molecular descriptors, which are numerical representations of a molecule's structure, are used to build mathematical models that can predict the properties of new, unmeasured compounds.
For a series of compounds related to 3-Thiophenemethanol, 5-(difluoromethyl)-, a QSPR model could be developed to predict properties such as boiling point, solubility, or even biological activity. nih.gov The first step would be to calculate a range of molecular descriptors for each compound, including constitutional, topological, and quantum chemical descriptors. Then, statistical methods like multiple linear regression or machine learning algorithms are used to build the predictive model. nih.gov
Such a model would be valuable for efficiently screening virtual libraries of related compounds to identify those with the most promising properties, thereby accelerating the discovery and development of new materials or therapeutic agents.
Derivatization and Structural Modification of 3 Thiophenemethanol, 5 Difluoromethyl
Synthesis of Novel Analogs through Modification of the Methanol (B129727) Group
The hydroxyl moiety of the methanol group in 3-Thiophenemethanol, 5-(difluoromethyl)- presents a prime site for derivatization to explore new chemical space and modulate the compound's properties.
One significant transformation is the conversion of the alcohol to its corresponding difluoromethyl ether. This can be achieved through modern synthetic methodologies. A notable approach is the use of metallaphotoredox catalysis, which enables the deoxygenative difluoromethylation of aliphatic alcohols. princeton.edu This method offers a mild and general one-step procedure suitable for late-stage functionalization of complex molecules. princeton.edu
Another effective method involves the use of difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent. This process allows for the rapid difluoromethylation of alcohols at room temperature in aqueous solvents, demonstrating broad functional group tolerance. nih.gov The reaction proceeds via the in-situ formation of difluorocarbene, which then reacts with the alcohol. nih.gov
Beyond ether formation, the methanol group can be oxidized to an aldehyde, which then serves as a versatile intermediate for a variety of subsequent reactions. These include, but are not limited to, reductive amination to form amines, Wittig reactions to introduce carbon-carbon double bonds, and additions of organometallic reagents to generate secondary alcohols with increased structural complexity.
Table 1: Potential Modifications of the Methanol Group and Their Synthetic Approaches
| Target Functional Group | Synthetic Strategy | Key Reagents | Potential Impact |
| Difluoromethyl Ether | Deoxydifluoromethylation | Metallaphotoredox catalyst, CF₂H source | Increased lipophilicity, altered hydrogen bonding capacity |
| Difluoromethylation | Difluoromethyltriflate (HCF₂OTf), Base | Improved metabolic stability | |
| Aldehyde | Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Intermediate for further functionalization |
| Amine | Reductive Amination of Aldehyde | Amine, reducing agent (e.g., NaBH₃CN) | Introduction of basic centers, potential for new interactions |
| Alkene | Wittig Reaction on Aldehyde | Phosphonium ylide | Carbon chain extension, conformational restriction |
| Secondary Alcohol | Grignard/Organolithium Addition to Aldehyde | RMgX or RLi | Increased steric bulk and chirality |
Strategies for Further Functionalization of the Thiophene (B33073) Ring, including Halogenation
The thiophene ring in 3-Thiophenemethanol, 5-(difluoromethyl)- is amenable to further functionalization, with halogenation being a particularly facile and useful modification. The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of the molecule, and provide handles for further cross-coupling reactions.
Thiophenes are known to undergo electrophilic halogenation readily, often at room temperature or even lower temperatures. iust.ac.ir The regioselectivity of this reaction is influenced by the existing substituents. For the 3-methanol and 5-difluoromethyl substituted thiophene, the positions adjacent to the sulfur atom (2- and 5-positions) are generally the most activated towards electrophilic substitution. Since the 5-position is already occupied, the primary site for halogenation would be the 2-position. If the conditions are harsh enough, substitution at the 4-position might also be possible.
Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. These reagents offer milder reaction conditions compared to elemental halogens. For iodination, reagents such as N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent can be employed. iust.ac.ir
A "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom to a more stable position, can also be utilized to access different regioisomers of halogenated thiophenes that are not directly accessible through electrophilic substitution. osi.lv
Table 2: Potential Halogenation Strategies for the Thiophene Ring
| Halogen | Reagent | Anticipated Regioselectivity | Potential for Further Reactions |
| Bromine | N-Bromosuccinimide (NBS) | Primarily 2-position | Suzuki, Stille, Heck, Sonogashira cross-coupling |
| Chlorine | N-Chlorosuccinimide (NCS) | Primarily 2-position | Cross-coupling reactions (less reactive than bromo) |
| Iodine | N-Iodosuccinimide (NIS) | Primarily 2-position | Highly reactive in cross-coupling reactions |
Introduction of Additional Fluorine-Containing Moieties (e.g., Trifluoromethyl)
While direct trifluoromethylation of an already substituted thiophene ring can be challenging, several strategies can be envisioned. One approach involves the initial introduction of a handle, such as an iodine atom, at a specific position on the thiophene ring via halogenation, as discussed previously. This iodo-substituted intermediate can then undergo a copper-mediated trifluoromethylation reaction using reagents like the Togni reagent or Ruppert-Prakash reagent (TMSCF₃).
Alternatively, trifluoromethylthio (SCF₃) groups can be introduced. The SCF₃ group is highly lipophilic and electron-withdrawing, making it a valuable substituent in drug design. researchgate.net This can be achieved by reacting a thiol precursor with a trifluoromethylating agent or by constructing the SCF₃ group from sulfur-containing precursors. researchgate.net
Bioisosteric Replacements and Pharmacophore Modifications based on Thiophene Scaffolds
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. sci-hub.se The difluoromethyl group itself is often considered a bioisostere of a hydroxyl, thiol, or amine group. semanticscholar.org
In the context of 3-Thiophenemethanol, 5-(difluoromethyl)-, several bioisosteric replacements can be considered. The thiophene ring itself can be replaced with other five-membered heterocycles such as furan (B31954), pyrrole, or oxazole (B20620) to explore the impact on biological activity and physicochemical properties. Each of these rings has distinct electronic and hydrogen bonding characteristics that can lead to different interactions with biological targets.
Furthermore, the difluoromethyl group could be replaced with other small, electron-withdrawing groups to fine-tune the molecule's properties. For instance, a nitrile group (CN) can act as a bioisostere for a difluoromethyl group in some contexts, offering a different geometric and electronic profile.
The concept of pharmacophore modification involves altering the spatial arrangement and electronic properties of key functional groups to optimize interactions with a biological target. By combining the derivatization strategies discussed above—modification of the methanol group, functionalization of the thiophene ring, and introduction of new fluorine-containing moieties—a diverse library of analogs can be generated for structure-activity relationship (SAR) studies. This systematic approach allows for the identification of key structural features responsible for the desired biological activity and the development of improved therapeutic agents.
Applications of 3 Thiophenemethanol, 5 Difluoromethyl in Advanced Chemical Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
3-Thiophenemethanol, 5-(difluoromethyl)- serves as a highly valuable bifunctional building block in the synthesis of complex organic molecules. Its utility stems from the presence of two key reactive sites: the hydroxylmethyl group at the 3-position and the thiophene (B33073) ring, which is amenable to various substitution reactions. The difluoromethyl group at the 5-position, while relatively inert, profoundly influences the electronic properties and metabolic stability of the resulting molecules.
The hydroxylmethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent transformations. Alternatively, it can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This functionality allows for the straightforward linkage of the 5-(difluoromethyl)thiophen-3-yl moiety to other molecular fragments.
Furthermore, the thiophene ring itself can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The positions ortho to the sulfur atom are particularly activated towards electrophilic substitution, and the entire ring system can be engaged in metal-catalyzed cross-coupling reactions. This dual reactivity makes 3-Thiophenemethanol, 5-(difluoromethyl)- a powerful tool for the convergent synthesis of complex targets.
Table 1: Potential Synthetic Transformations of 3-Thiophenemethanol, 5-(difluoromethyl)-
| Starting Material | Reagents and Conditions | Product | Application |
| 3-Thiophenemethanol, 5-(difluoromethyl)- | PCC, CH₂Cl₂ | 5-(Difluoromethyl)thiophene-3-carbaldehyde | Synthesis of imines, alkenes, and secondary alcohols |
| 3-Thiophenemethanol, 5-(difluoromethyl)- | Jones reagent | 5-(Difluoromethyl)thiophene-3-carboxylic acid | Amide and ester synthesis |
| 3-Thiophenemethanol, 5-(difluoromethyl)- | TsCl, pyridine (B92270) | (5-(Difluoromethyl)thiophen-3-yl)methyl 4-methylbenzenesulfonate | Nucleophilic substitution reactions |
| 3-Thiophenemethanol, 5-(difluoromethyl)- | NBS, CCl₄ | 2-Bromo-3-(bromomethyl)-5-(difluoromethyl)thiophene | Further functionalization via cross-coupling |
Role in the Synthesis of Diverse Heterocyclic Scaffolds with Fluorine Substituents
The synthesis of novel heterocyclic compounds containing fluorine is of great interest, particularly in the development of new pharmaceuticals and agrochemicals. researchgate.net The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can significantly enhance the metabolic stability and lipophilicity of a molecule, while also modulating its pKa. nih.gov 3-Thiophenemethanol, 5-(difluoromethyl)- is an ideal starting material for the construction of a variety of fluorinated heterocyclic systems.
The inherent reactivity of the thiophene ring and its functional handle allows for its annulation to form fused bicyclic and polycyclic systems. For instance, the aldehyde or carboxylic acid derived from 3-Thiophenemethanol, 5-(difluoromethyl)- can be condensed with various binucleophiles to construct new rings. Gewald aminothiophene synthesis, for example, allows for the formation of substituted aminothiophenes from α-cyanoesters and ketones, a principle that can be adapted to derivatives of the title compound. pharmaguideline.com
Moreover, the thiophene core can be a precursor to other heterocyclic systems through ring-transformation reactions, although this is a less common application. The primary utility lies in its use as a scaffold upon which other rings are built, thereby embedding the 5-(difluoromethyl)thiophene motif into a larger, more complex heterocyclic architecture.
Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from 3-Thiophenemethanol, 5-(difluoromethyl)-
| Target Heterocycle | Synthetic Strategy | Potential Application |
| Thieno[3,2-b]pyridine | Condensation of a β-ketoester with an enaminone derived from the thiophene aldehyde. | Kinase inhibitors |
| Thieno[3,2-d]pyrimidine | Reaction of the thiophene-3-carboxamide with a formylating agent. | Antiviral agents |
| Benzothiophene | Intramolecular cyclization of a suitably substituted derivative. | Organic electronics |
Applications in Asymmetric Synthesis as Chiral Auxiliaries or Ligands (if applicable)
While there is currently no specific literature detailing the application of 3-Thiophenemethanol, 5-(difluoromethyl)- as a chiral auxiliary or ligand in asymmetric synthesis, its structure presents several possibilities for such development. The thiophene ring can serve as a rigid backbone for the construction of chiral ligands. For instance, functionalization at the 2- and 4-positions with chiral phosphine or amine groups could lead to novel bidentate ligands for transition metal catalysis.
The development of new organocatalytic domino reactions has opened avenues for the asymmetric synthesis of highly functionalized tetrahydrothiophenes, which are valuable in medicinal and materials science. acs.orgnih.gov Although not directly employing the title compound, these methodologies highlight the potential for thiophene derivatives in asymmetric synthesis. The synthesis of new chiral ligands based on thiophene derivatives for use in catalytic asymmetric oxidation of sulfides further underscores this potential. iaea.org
Furthermore, the hydroxylmethyl group can be a handle for the attachment of a chiral auxiliary, which could then direct stereoselective transformations on the thiophene ring or on a substrate bound to it. The development of such applications would be a valuable contribution to the field of asymmetric catalysis.
Contribution to the Development of Novel Reagents and Methodologies
The unique electronic properties imparted by the difluoromethyl group make 3-Thiophenemethanol, 5-(difluoromethyl)- an attractive platform for the development of novel reagents. For example, derivatives of this compound could be explored as new fluorinating or difluoromethylating agents. While the C-F bonds in the difluoromethyl group are generally stable, under specific conditions, this group could potentially be transferred to other molecules. The development of N-F fluorinating agents has a rich history, and novel reagents are continually sought. nih.gov
Moreover, the 5-(difluoromethyl)thiophene moiety could be incorporated into the structure of organocatalysts or other reagents to fine-tune their reactivity and selectivity. The electron-withdrawing nature of the difluoromethyl group can influence the acidity of adjacent protons and the reactivity of the thiophene ring, which could be exploited in the design of new catalytic systems.
The synthesis of fluorinated thiophenes and their analogues is an active area of research, with innovative approaches being developed for their regioselective synthesis from acyclic precursors. researchgate.netmdpi.com The availability of building blocks like 3-Thiophenemethanol, 5-(difluoromethyl)- is crucial for advancing these methodologies and for the discovery of new chemical transformations. The exploration of its reactivity will undoubtedly lead to the development of new synthetic tools for the broader chemical community.
Advanced Research Perspectives on 3 Thiophenemethanol, 5 Difluoromethyl in Applied Sciences
Explorations in Medicinal Chemistry (excluding clinical human trial data)
In the realm of medicinal chemistry, the 3-Thiophenemethanol, 5-(difluoromethyl)- scaffold is a promising starting point for the design of novel therapeutic agents. Its constituent parts—the thiophene (B33073) ring, the carbinol linker, and the difluoromethyl group—each contribute distinct properties that can be leveraged in preclinical drug discovery.
Design of Ligands for Specific Biological Targets
The design of selective ligands is fundamental to modern drug discovery. The 5-(difluoromethyl)-3-thiophenemethanol scaffold offers several features for rational ligand design. The thiophene ring serves as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov The 3-methanol group provides a crucial hydrogen bond donor and acceptor site, allowing for specific interactions within a target's binding pocket. Furthermore, the 5-difluoromethyl group, with its ability to act as a "lipophilic hydrogen bond donor," can form unique interactions with biological targets that are distinct from those of more traditional functional groups like hydroxyl or amine groups. semanticscholar.orgacs.orgnih.gov Researchers can design derivatives of this compound to target a range of proteins, such as kinases, where precise hydrogen bonding networks are critical for inhibitory activity. nih.govnih.gov
| Target Class | Rationale for Targeting with Thiophene Derivatives | Potential Role of 5-(difluoromethyl)-3-thiophenemethanol Scaffold |
| Kinases | Thiophene core acts as a stable scaffold mimicking ATP-binding region components. | Carbinol group can interact with hinge-region residues; difluoromethyl group can occupy hydrophobic pockets. |
| GPCRs | Aromatic thiophene can engage in π-π stacking with aromatic residues in transmembrane domains. | Substituents allow for fine-tuning of lipophilicity for membrane traversal and specific interactions. |
| Enzymes | Thiophene derivatives can act as inhibitors, for example, of D-amino acid oxidase (DAO). | The scaffold can be elaborated to present functional groups that interact with the enzyme's active site. |
Structure-Activity Relationship (SAR) Studies for Biological Interactions
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound's potency and selectivity. drugdesign.org For derivatives of 3-Thiophenemethanol, 5-(difluoromethyl)-, SAR exploration would focus on modifications at several key positions.
Modification of the Carbinol Group : The hydroxymethyl group could be altered to explore its role. Conversion to an ether or ester could probe the necessity of the hydrogen bond-donating proton. Chain extension or branching could investigate the spatial constraints of the binding pocket.
Substitution on the Thiophene Ring : The unoccupied 4-position on the thiophene ring is a prime site for introducing other substituents to modulate electronic properties or occupy additional pockets in the target protein.
Bioisosteric Replacement of the Thiophene : While thiophene itself is a bioisostere, replacing it with other heterocycles (e.g., furan (B31954), pyrrole, thiazole) could further refine biological activity and pharmacokinetic properties. rroij.com
The consistent presence of the 5-difluoromethyl group across these analogs would help to maintain favorable metabolic properties while the SAR is developed. nih.gov
Modulation of Preclinical Pharmacokinetic Properties via the Difluoromethyl Group
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic profiles. mdpi.comnih.gov The difluoromethyl (-CHF2) group, in particular, offers a unique balance of properties that can significantly improve a molecule's drug-like characteristics. nih.govresearchgate.netresearchgate.net
Metabolic Stability : The Carbon-Fluorine bond is significantly stronger than a Carbon-Hydrogen bond. Introducing the -CHF2 group can block sites of metabolic oxidation. mdpi.com For instance, if a 5-methylthiophene derivative is susceptible to oxidation at the methyl group by cytochrome P450 enzymes, replacing it with a -CHF2 group can prevent this metabolic pathway, thereby increasing the compound's half-life.
Lipophilicity : The -CHF2 group increases lipophilicity, which can influence a compound's absorption, distribution, and ability to cross cellular membranes. However, it is generally less lipophilic than the more common trifluoromethyl (-CF3) group, which can be advantageous in avoiding issues associated with excessive lipophilicity, such as poor solubility or non-specific binding. researchgate.net
pKa Modulation : As a strongly electron-withdrawing group, the -CHF2 moiety can influence the acidity or basicity of nearby functional groups, which can affect a drug's ionization state, solubility, and receptor interactions.
| Property | Effect of -CH3 | Effect of -CHF2 | Preclinical Advantage |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increased half-life, improved bioavailability. mdpi.com |
| Lipophilicity (LogP) | Moderate increase | Significant increase | Enhanced membrane permeability. |
| Hydrogen Bonding | Not a donor | Can act as a weak H-bond donor | Potential for novel, specific receptor interactions. semanticscholar.orgnih.gov |
Role as a Pharmacophore in Preclinical Drug Discovery
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The 5-(difluoromethyl)-3-thiophenemethanol core can be considered a versatile pharmacophore. Thiophene-containing molecules have been successfully developed into approved drugs for a wide range of conditions, including inflammatory and cardiovascular diseases. nih.govresearcher.life This history underscores the value of the thiophene nucleus in interacting with diverse biological targets. The specific arrangement of a hydrogen bond donor/acceptor (the methanol (B129727) group), an aromatic core (thiophene), and a lipophilic, metabolically robust modulator (the difluoromethyl group) provides a well-defined three-dimensional framework upon which to build new series of bioactive compounds for preclinical evaluation. nih.govrsc.org
Investigation of Bioisosteric Potential with Carbinol Units
Bioisosterism is a strategy used to replace one functional group with another to create a new compound with similar biological activity but improved properties. nih.govdrugdesign.org The carbinol (-CH2OH) unit, while often crucial for hydrogen bonding, can be a liability due to metabolic oxidation to an aldehyde and then a carboxylic acid. The difluoromethyl group (-CHF2) is recognized as a metabolically stable bioisostere of the hydroxyl group. nih.govnih.govresearchgate.net
In this context, while the subject compound contains a carbinol unit, its difluoromethyl group can be viewed as a bioisosteric replacement for other functionalities that might have been considered at that position (e.g., a thiol or amine). nih.gov More directly, medicinal chemists could design a series of compounds where the carbinol at the 3-position is itself replaced by a difluoromethyl group, creating a 3,5-bis(difluoromethyl)thiophene. A direct, late-stage conversion of an alcohol to a difluoromethyl group is a synthetically challenging but increasingly feasible strategy that could accelerate the exploration of this bioisosteric replacement in drug discovery campaigns. princeton.edu
Potential in Material Science and Advanced Functional Materials
Thiophene-based materials are cornerstones of organic electronics, prized for their use in applications like organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.comwiley.comresearchgate.net The functionalization of the thiophene monomer is a critical strategy for tuning the final properties of the resulting polymers.
3-Thiophenemethanol, 5-(difluoromethyl)- is a promising monomer for creating novel functional polythiophenes. The polymerization would likely occur through the 2 and 5 positions of the thiophene ring. The pendant -CH2OH and -CHF2 groups would not participate in the polymerization but would critically influence the properties of the polymer chain.
Electronic Properties : Fluorination of the thiophene backbone is a known method for lowering the HOMO and LUMO energy levels of the resulting polymer. acs.org The electron-withdrawing nature of the 5-(difluoromethyl)- group would be expected to stabilize the polymer against oxidative degradation and tune its electronic bandgap, which is a key parameter for semiconductor performance.
Morphology and Solubility : The 3-methanol side chain could be used to influence the polymer's solubility and thin-film morphology. The hydroxyl group offers a site for post-polymerization modification, allowing for the attachment of other functional groups to further tailor the material's properties. beilstein-journals.orgcmu.edu
Intermolecular Interactions : The ability of both the hydroxyl and difluoromethyl groups to participate in hydrogen bonding could influence how polymer chains pack in the solid state. This can have a profound impact on charge transport efficiency in electronic devices. For instance, in blends with fullerene acceptors for solar cells, specific interactions mediated by these functional groups could enhance the self-assembly of the donor and acceptor materials, potentially improving device performance. nih.gov
The synthesis of poly(5-(difluoromethyl)-3-thiophenemethanol) could provide a new class of functional, fluorinated polythiophenes with tailored electronic and physical properties for advanced material applications. acs.orgresearchgate.net
Applications in Organic Electronics (e.g., OLEDs, OFETs, conducting polymers)
Thiophene-based materials are cornerstones of organic electronics, valued for their stability, charge mobility, and tunable electronic properties. nih.govrsc.org The integration of a difluoromethyl group into the thiophene ring of 3-Thiophenemethanol, 5-(difluoromethyl)- could offer specific advantages for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Fluorination is a known method for lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of organic semiconductors. This can improve the injection of charge carriers from electrodes and enhance the stability of the material against oxidative degradation, a common failure mechanism in organic electronic devices. In the context of OLEDs, adjusting the HOMO-LUMO gap can also tune the emission color. While early thiophene-based materials were often limited by low fluorescence efficiency, modern molecular design has produced highly emissive derivatives suitable for OLED applications. rsc.orgresearchgate.netmdpi.com
For OFETs, the introduction of fluorine atoms can promote intermolecular interactions, potentially leading to more ordered molecular packing in thin films. This enhanced organization is crucial for efficient charge transport. The inherent properties of thiophene polymers, such as good charge mobility, make them excellent candidates for the active layer in transistors. nih.gov Although specific studies on 3-Thiophenemethanol, 5-(difluoromethyl)- are absent, its structure is analogous to monomers that could be polymerized to form conducting polymers with tailored electronic characteristics.
Table 1: Potential Effects of the Difluoromethyl Group on Thiophene-Based Organic Electronics
| Property | Potential Influence of 5-(difluoromethyl)- Group |
| HOMO/LUMO Energy Levels | Lowering of both levels, potentially improving charge injection and stability. |
| Emission Color (OLEDs) | Tuning of the band gap, leading to shifts in emission wavelength. |
| Molecular Packing (OFETs) | Promotion of intermolecular interactions, potentially enhancing charge mobility. |
| Solubility | Modification of solubility, which is crucial for solution-based processing of devices. |
Development of Fluorescent Probes and Dyes
Thiophene derivatives are recognized for their fluorescent properties, making them valuable scaffolds for the development of fluorescent probes and dyes. researchgate.net These materials are known for their chemical and optical stability, with fluorescence that can be tuned across the visible spectrum. researchgate.net The introduction of fluorine atoms, such as in the difluoromethyl group, can significantly enhance the photophysical properties of fluorophores.
Fluorination can lead to:
Increased Fluorescence Quantum Yield: By reducing non-radiative decay pathways.
Enhanced Photostability: Making the dyes more robust for long-term imaging experiments.
Shifted Emission Spectra: The electron-withdrawing nature of fluorine can alter the electronic structure, leading to changes in absorption and emission wavelengths. nih.govmdpi.com
Thiophene-based dyes have been successfully used as fluorescent probes for various biological applications, including cell imaging. nih.govnih.gov The methanol group on 3-Thiophenemethanol, 5-(difluoromethyl)- provides a convenient attachment point for conjugation to biomolecules or other targeting moieties, allowing for the development of specific probes. While research has not yet focused on this particular compound, the combination of a thiophene core, a reactive handle (methanol), and a fluorescence-enhancing group (difluoromethyl) makes it a promising candidate for future development in this field.
Table 2: Comparison of Thiophene-Based Fluorophores
| Compound Class | Key Features | Potential Applications |
| Unfunctionalized Oligothiophenes | Emission shifts to red with increasing chain length. rsc.org | Basic research, material science. |
| Thiophene-derived Triarylmethanes | Significant increase in fluorescence when bound to a protein partner. nih.gov | Cellular imaging, protein detection. |
| Fluorinated BODIPY Dyes | High absorption, tunable wavelengths with fluorinated substituents. mdpi.com | In vivo imaging, contrast agents. |
| Prospective 5-(difluoromethyl)-Thiophene Dyes | Potential for high quantum yield and photostability. | Targeted fluorescent probes, bio-imaging. |
Corrosion Inhibition Studies Involving Fluorinated Thiophenes
One of the most established applications for thiophene derivatives is in the field of corrosion inhibition. scribd.comresearchgate.netresearchgate.net These molecules can effectively protect metals from corrosion, particularly in acidic environments, by adsorbing onto the metal surface and forming a protective barrier. researchgate.netrsc.org
The effectiveness of a thiophene-based inhibitor is largely due to the presence of the sulfur atom, which has lone pairs of electrons that can coordinate with vacant d-orbitals of the metal. researchgate.net Additionally, the aromatic pi-electrons of the thiophene ring contribute to the adsorption process. The general mechanism involves the inhibitor blocking active sites on the metal surface, thereby retarding both anodic and cathodic reactions. scribd.com
While studies on 3-Thiophenemethanol, 5-(difluoromethyl)- for corrosion inhibition have not been specifically reported, research on other thiophene derivatives provides a strong basis for its potential efficacy. For instance, studies on compounds like 2-thiophene carboxylic acid have demonstrated their ability to inhibit the corrosion of carbon steel. jocpr.com The presence of heteroatoms (sulfur and oxygen from the methanol group) and the pi-system in 3-Thiophenemethanol, 5-(difluoromethyl)- are key features for a potent corrosion inhibitor. The difluoromethyl group, being strongly electron-withdrawing, could further enhance the adsorption process by modifying the electron density of the thiophene ring.
Table 3: Performance of Selected Thiophene Derivatives as Corrosion Inhibitors
| Inhibitor | Metal/Alloy | Medium | Maximum Inhibition Efficiency (%) |
| (E)-thiophene-2-carbaldehyde oxime | AA2024-T3 Aluminum Alloy | 1 M HCl | 94.0 |
| (E)-5-(thiophen-2-yl)-1H-tetrazole | AA2024-T3 Aluminum Alloy | 1 M HCl | 96.0 |
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | Steel | 0.5 M H₂SO₄ | 87.0 researchgate.net |
Data sourced from references researchgate.net.
Integration into Photochromic Materials
Photochromic materials, which reversibly change color upon exposure to light, have applications in smart windows, optical data storage, and molecular switches. Thiophene derivatives are frequently incorporated into the molecular structure of photochromic compounds, such as spiropyrans and bisthienylethenes, due to their thermal stability and the ability to modulate the electronic properties of the system. rsc.orgrsc.org
In spiropyrans, for example, a thiophene unit can be covalently attached to the main photochromic core. The electronic properties of the thiophene substituent can influence the color of the open form and the switching kinetics of the molecule. rsc.org Similarly, bisthienylethenes are a major class of photochromic compounds where two thiophene rings are connected to a central ethene unit. The photo-induced cyclization and ring-opening reactions of these molecules are the basis for their photochromism. rsc.org
The incorporation of a 5-(difluoromethyl)- substituent onto the thiophene ring could fine-tune the photochromic properties. The strong electron-withdrawing nature of the CF₂H group can alter the absorption spectra of the different isomeric states and influence the quantum yields of the photochemical reactions. The methanol group also offers a site for further functionalization, allowing the photochromic unit to be integrated into larger systems like polymers. jcu.edu.au Although 3-Thiophenemethanol, 5-(difluoromethyl)- itself is not photochromic, it represents a valuable building block for the synthesis of more complex, high-performance photochromic systems.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for Synthesis and Derivatization
The chemical industry is undergoing a paradigm shift towards more environmentally benign processes. For the synthesis and derivatization of 3-Thiophenemethanol, 5-(difluoromethyl)-, future research will likely prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.
Key sustainable approaches applicable to the synthesis of functionalized thiophenes include:
Metal-Free Synthesis: A significant trend in thiophene (B33073) synthesis is the move away from heavy metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov Metal-free methodologies often employ more environmentally friendly reagents and conditions. nih.govorganic-chemistry.org
Multicomponent Reactions (MCRs): These reactions, such as the Gewald reaction, allow for the one-pot synthesis of highly substituted thiophenes from simple starting materials. nih.govderpharmachemica.com MCRs are inherently more efficient as they reduce the number of synthetic steps, thereby minimizing solvent use and waste generation. nih.gov
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. sci-hub.senih.gov This technology is particularly well-suited for optimizing reaction conditions and scaling up the production of thiophene derivatives in a more sustainable manner.
Alternative Solvents: The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, is a cornerstone of sustainable chemistry. rsc.org Research into the synthesis of thiophenes in these alternative media can significantly reduce the environmental footprint of the synthetic process. rsc.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalysts offer high selectivity and operate under mild conditions, making them an attractive green alternative for the synthesis and derivatization of thiophene compounds. Recent studies have explored the enzymatic degradation of thiophene-based polyesters, indicating the potential for biocatalytic routes in the lifecycle of these materials. frontiersin.org
| Sustainable Method | Description | Potential Advantage for 3-Thiophenemethanol, 5-(difluoromethyl)- Synthesis |
| Metal-Free Synthesis | Avoids the use of toxic and costly metal catalysts. nih.govorganic-chemistry.org | Reduced environmental impact and simplified purification. |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. nih.gov | Increased efficiency, reduced waste, and access to diverse derivatives. |
| Flow Chemistry | Reactions are performed in a continuous stream rather than a flask. sci-hub.se | Enhanced safety, scalability, and process control. |
| Alternative Solvents | Utilizes environmentally benign solvents like water or ionic liquids. rsc.org | Lower toxicity and potential for easier product separation. |
| Biocatalysis | Employs enzymes to catalyze chemical transformations. frontiersin.org | High selectivity, mild reaction conditions, and reduced energy consumption. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. For 3-Thiophenemethanol, 5-(difluoromethyl)-, these computational tools can play a pivotal role in predicting its properties and guiding the design of new derivatives with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can be developed to predict the biological activity of thiophene derivatives based on their chemical structure. nih.govnih.gov By training these models on existing data for similar compounds, researchers can virtually screen for potent analogs of 3-Thiophenemethanol, 5-(difluoromethyl)-.
Property Prediction: AI algorithms can be trained to predict a wide range of physicochemical properties, such as solubility, stability, and electronic characteristics. researchgate.net For instance, deep learning models have been successfully used to predict the high-pressure density of thiophene derivatives. researchgate.net This predictive capability can streamline the material development process by identifying promising candidates before their synthesis.
De Novo Drug Design: Generative AI models can design novel molecular structures with specific desired properties. By defining a set of target characteristics, these models could propose new derivatives of 3-Thiophenemethanol, 5-(difluoromethyl)- with enhanced bioactivity or material performance.
In Silico Toxicology: Predicting the potential toxicity of a compound early in the development process is crucial. AI models can be trained to identify potential toxicophores and predict adverse effects, thereby guiding the design of safer chemicals. acs.org
Exploration of Novel Bioactivities through High-Throughput Screening and Virtual Screening
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov The unique combination of a thiophene ring, a difluoromethyl group, and a methanol (B129727) functional group in 3-Thiophenemethanol, 5-(difluoromethyl)- makes it an interesting candidate for biological screening.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. nih.govthermofisher.com Subjecting 3-Thiophenemethanol, 5-(difluoromethyl)- and its derivatives to HTS campaigns could uncover novel bioactivities.
Virtual Screening: Computational methods, such as molecular docking, can be used to screen large virtual libraries of compounds against a protein target of interest. nih.govnih.govtechscience.com This approach can prioritize a smaller number of promising candidates for experimental testing, saving time and resources. For example, virtual screening has been successfully used to identify potential anti-leishmanial agents among 2-amino-thiophene derivatives. nih.gov
Fragment-Based Drug Discovery: The 5-(difluoromethyl)thiophen-3-yl)methanol core could serve as a starting point for fragment-based drug discovery, where small molecular fragments are screened for binding to a biological target and then grown or combined to create more potent leads.
| Screening Method | Description | Application to 3-Thiophenemethanol, 5-(difluoromethyl)- |
| High-Throughput Screening | Automated testing of thousands of compounds for a specific biological activity. nih.gov | Rapidly identify potential therapeutic applications. |
| Virtual Screening | Computational docking of molecules to a biological target to predict binding affinity. nih.govnih.gov | Prioritize the synthesis and testing of derivatives with high predicted activity. |
| Fragment-Based Screening | Identifying small chemical fragments that bind to a biological target. | Utilize the core structure as a starting point for developing potent drug candidates. |
Advanced Materials Science Applications in Optoelectronics and Nanoscience
Thiophene-based materials are at the forefront of research in organic electronics and nanoscience due to their excellent electronic and optical properties. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org The introduction of a difluoromethyl group can significantly influence these properties, making 3-Thiophenemethanol, 5-(difluoromethyl)- a promising building block for advanced materials.
Organic Electronics: Polythiophenes and oligothiophenes are widely used as organic semiconductors in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). semanticscholar.orgresearchgate.net The fluorine atoms in the difluoromethyl group can modulate the electronic energy levels and intermolecular packing of the resulting materials, potentially leading to improved device performance.
Nanoscience: Thiophene derivatives can be incorporated into nanomaterials to impart specific functionalities. researchgate.net For example, thiophene-functionalized nanoparticles have been explored for applications in bioimaging and sensing. researchgate.net The hydroxyl group in 3-Thiophenemethanol, 5-(difluoromethyl)- provides a convenient handle for attaching the molecule to surfaces or other nanomaterials. nih.gov
Sensors: The electronic properties of thiophene-based polymers can be sensitive to their local environment, making them suitable for use in chemical sensors and biosensors. The specific functional groups of 3-Thiophenemethanol, 5-(difluoromethyl)- could be exploited to create sensors with high selectivity for particular analytes.
Q & A
Q. What are the optimal synthetic routes for 5-(difluoromethyl)-3-thiophenemethanol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves difluoromethylation of thiophene derivatives using reagents like sodium 2-chloro-2,2-difluoroacetate (). Key steps include:
- Cyclocondensation : Reacting difluoroacetoacetate derivatives with thiophene precursors under controlled conditions (e.g., THF solvent, triethylamine as a base) ().
- Hazard Mitigation : Conduct a thorough risk assessment for reagents like cesium carbonate and DMF, which produce gas byproducts requiring oil bubblers ().
- Purification : Use column chromatography (hexanes/ethyl acetate) or recrystallization to isolate the product. Monitor reactions via TLC ().
Q. Which spectroscopic and analytical techniques are critical for characterizing 5-(difluoromethyl)-3-thiophenemethanol?
- Methodological Answer :
- NMR Spectroscopy : NMR is essential to confirm the presence and position of difluoromethyl groups (δ -80 to -100 ppm for CFH) ().
- Mass Spectrometry (HRMS) : Validate molecular formula via high-resolution MS, focusing on isotopic patterns for fluorine ().
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) if single crystals are obtainable ().
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s binding affinity and metabolic stability in biological systems?
- Methodological Answer :
- Stereoelectronic Effects : The CFH group enhances binding via C–F⋯H–X interactions with protein targets (e.g., enzymes or receptors) ().
- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes. Assess stability using:
- In Vitro Microsomal Assays : Compare half-life () with non-fluorinated analogs ().
- Docking Simulations : Use Protein Data Bank (PDB) structures (e.g., CREBBP bromodomains) to model interactions ().
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated thiophene derivatives?
- Methodological Answer :
- Variable Analysis : Systematically test parameters:
| Parameter | Impact | Example |
|---|---|---|
| Catalyst | CsCO vs. KCO | reports gas evolution with CsCO, affecting yield. |
| Solvent | Polar aprotic (DMF) vs. ether (THF) | THF may improve selectivity for smaller substrates (). |
- Reproducibility Protocols : Adopt standardized risk assessments (e.g., ACS guidelines) to control lab-specific variables ().
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-fluorinated derivatives) that reduce yield ().
Q. What strategies enable selective functionalization of the thiophene ring while preserving the difluoromethyl group?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask the hydroxyl group (e.g., silylation with TBSCl) before introducing electrophiles ().
- Directed C–H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to achieve regioselective coupling ().
- Computational Guidance : DFT calculations predict reactive sites on the thiophene ring, minimizing trial-and-error synthesis ().
Data Contradiction Analysis
Q. Why do computational predictions of the difluoromethyl group’s electronic effects sometimes conflict with experimental observations?
- Methodological Answer :
- Solvent Effects : Simulations often neglect solvent polarity. Validate with COMSO-RS models to account for solvation ().
- Conformational Flexibility : X-ray structures () vs. static DFT geometries may differ due to rotational barriers in CFH.
- Experimental Validation : Combine NMR chemical shift calculations (e.g., GIAO method) with synthetic benchmarks ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
